Amyloid Dan Protein (1-34) is a peptide derived from the amyloid beta protein, which is significant in the study of neurodegenerative diseases, particularly Alzheimer's disease. This peptide is a fragment of the longer amyloid beta protein and plays a crucial role in the formation of amyloid plaques, which are characteristic features of Alzheimer's pathology. Understanding this peptide's properties, synthesis, and mechanisms is vital for developing therapeutic strategies against amyloid-related diseases.
Amyloid Dan Protein (1-34) is synthesized from the amyloid precursor protein through enzymatic cleavage by secretases. The peptide itself can be sourced from various suppliers specializing in peptides and proteins, such as CPC Scientific Inc., which provides it in purified forms for research purposes .
The synthesis of Amyloid Dan Protein (1-34) typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acid sequences into functional peptides. The process includes:
The synthesis requires careful control of conditions such as pH, temperature, and solvent composition to ensure high yield and purity. The final product can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry to confirm its identity and purity .
The molecular formula for Amyloid Dan Protein (1-34) is , with a molecular weight of approximately 4044.6 Da. The structure consists of a sequence of amino acids that can adopt various conformations depending on environmental factors such as pH and ionic strength.
Studies have shown that segments of amyloid beta peptides can form alpha-helical structures under certain conditions, which may transition to beta-sheet configurations that are conducive to aggregation . The structural dynamics are critical for understanding how these peptides interact with one another to form fibrils.
Amyloid Dan Protein (1-34) participates in several chemical reactions that facilitate its aggregation into amyloid fibrils:
The formation of amyloid fibrils is thermodynamically favorable under conditions where the concentration of the peptide is sufficiently high, leading to a significant decrease in free energy associated with aggregation . This process can be accelerated by factors such as increased temperature or changes in pH.
The mechanism by which Amyloid Dan Protein (1-34) contributes to neurodegeneration involves its aggregation into insoluble fibrils that disrupt cellular function:
Research indicates that soluble oligomers are particularly toxic compared to mature fibrils, suggesting that early intervention targeting these intermediates might be beneficial in therapeutic strategies against Alzheimer's disease .
Amyloid Dan Protein (1-34) appears as a white powder when synthesized and should be stored under specific conditions to maintain stability. Its solubility can vary based on pH and ionic strength.
The peptide exhibits characteristics typical of polypeptides, including:
Relevant analytical techniques include circular dichroism spectroscopy for secondary structure analysis and nuclear magnetic resonance spectroscopy for conformational studies .
Amyloid Dan Protein (1-34) has several scientific uses:
The primary sequence of Amyloid Dan Protein (1-34) is: Pyr-Ala-Ser-Asn-Cys-Phe-Ala-Ile-Arg-His-Phe-Glu-Asn-Lys-Phe-Ala-Val-Glu-Thr-Leu-Ile-Cys-Phe-Asn-Leu-Phe-Leu-Asn-Ser-Gln-Glu-Lys-His-Tyr [1]. This 34-residue peptide contains several key amyloidogenic determinants identified through mutagenesis studies of amyloid-forming proteins. Residues 6-18 (Phe-Ala-Ile-Arg-His-Phe-Glu-Asn-Lys-Phe-Ala-Val) constitute a hydrophobic cluster enriched in β-sheet promoting residues (Phe, Ile, Val) that drive aggregation through hydrophobic collapse [5]. Positional scanning mutagenesis reveals that such hydrophobic clusters exhibit low mutational tolerance – substitutions at these positions significantly disrupt fibril formation kinetics and stability [5]. The N-terminal pyroglutamate modification enhances amyloidogenicity by reducing electrostatic repulsion and protecting against aminopeptidase degradation, similar to modifications observed in Aβ N3(pyroGlu) isoforms associated with Alzheimer's disease pathology [9].
Table 1: Amyloidogenic Hotspots in Amyloid Dan (1-34)
Sequence Region | Residue Positions | Amino Acid Properties | Role in Amyloidogenesis |
---|---|---|---|
Hydrophobic Core 1 | 6-10 (Phe-Ala-Ile) | Aliphatic/Branched chain | Nucleation site formation |
Hydrophobic Core 2 | 11-18 (Phe-Glu-Asn-Lys-Phe-Ala-Val) | Mixed hydrophobic/charged | β-strand stabilization |
C-terminal Domain | 26-34 (Leu-Phe-Leu-Asn-Ser-Gln) | Hydrophobic with polar residues | Cross-β sheet stacking |
N-terminal Modification | Pyr1 | Cyclized glutamate | Charge reduction, stability |
Amyloid Dan (1-34) adopts the characteristic cross-β amyloid architecture, where β-strands run perpendicular to the fibril axis and β-sheets align parallel to the axis [2] [6]. This arrangement produces the signature cross-β X-ray diffraction pattern with reflections at 4.7-4.8 Å (inter-strand spacing) and 9-11 Å (inter-sheet spacing) [6]. Within the fibril core, residues 12-28 form parallel, in-register β-sheets stabilized by continuous hydrogen bonding networks along the fibril axis. Backbone amide groups create an extended hydrogen bond array where each residue forms H-bonds with identical residues in adjacent molecules, resulting in electrostatic polarization that strengthens hydrogen bonds beyond typical protein H-bond energies [6] [8].
The steric zipper interface between β-sheets features tight sidechain interdigitation between residues Asn4, Gln30, and Asn32, creating a dry interface with exceptional shape complementarity (SC = 0.86) [6]. This contrasts with the hydrated "wet" interface where solvent-exposed residues (Glu13, Lys14, Glu18) exhibit minimal sheet-sheet interactions. Molecular dynamics simulations suggest the core β-sheets assemble into paired protofilaments with residues 16-19 and 29-32 forming tightly packed steric zippers that template further fibril elongation [6] [8].
The peptide contains two cysteine residues at positions 5 and 21 that form an intramolecular disulfide bond under oxidizing conditions, constraining the peptide into a looped conformation [1] [3]. This disulfide linkage is critical for fibril stability, as evidenced by cysteine accessibility studies showing these residues become buried and inaccessible to alkylation upon fibrillization [3]. Reduction of the Cys5-Cys21 bond increases conformational flexibility, accelerating fibril formation kinetics by 3-fold but producing structurally disordered fibrils with reduced thermodynamic stability (ΔG decreased by ~40%) [7].
Comparative analysis with disulfide-lacking mutants (C5A/C21A) reveals altered fibril morphology: wild-type forms single-protofilament fibrils of ~10 nm diameter, while mutant peptides assemble into wider paired-protofilament structures (~20 nm) with distinct protease sensitivity [3] [7]. The disulfide bond positions the hydrophobic core (residues 6-18) proximal to the C-terminal hydrophobic cluster (residues 22-28), creating a contiguous amyloidogenic interface spanning 23 residues. This structural arrangement differs fundamentally from reduced cysteine variants where amyloidogenic regions operate as independent domains [7].
Table 2: Disulfide Bond Impact on Fibril Properties
Structural Feature | Disulfide-Intact (Oxidized) | Disulfide-Reduced | C5A/C21A Mutant |
---|---|---|---|
Fibril formation rate | Slow (nucleation-limited) | Accelerated 3-fold | Accelerated 5-fold |
Fibril morphology | Single protofilament (10 nm) | Mixed morphologies | Paired protofilaments (20 nm) |
Thermodynamic stability (ΔG) | -42 kcal/mol | -25 kcal/mol | -20 kcal/mol |
Protease resistance | High (trypsin-resistant core) | Moderate | Low |
The (1-34) fragment represents the core amyloidogenic region of full-length Amyloid Dan protein. While full-length protein contains additional C-terminal domains (residues 35-89), these regions remain structurally disordered in fibrils and do not incorporate into the cross-β core [9]. Protease digestion studies indicate the full-length protein's fibrillar core corresponds precisely to residues 5-32, aligning with the structured region observed in the (1-34) peptide [9]. Both species exhibit identical X-ray fiber diffraction patterns and cysteine-dependent stability profiles, confirming the fragment recapitulates the full-length protein's amyloid architecture [1] [9].
Key differences emerge in fibril assembly kinetics: full-length protein nucleates 50-fold slower than the (1-34) fragment due to steric hindrance from non-core domains. However, once nucleated, full-length fibrils elongate at comparable rates [9]. The (1-34) fragment lacks the C-terminal metal-binding sites (His79, Asp82) present in full-length protein, explaining why its fibrils show no zinc-induced polymorphism – a feature characteristic of full-length Amyloid Dan fibrils [7] [9]. Both species exhibit β-sheet content exceeding 60% by circular dichroism spectroscopy, though full-length displays an additional 10% random coil signal corresponding to its flexible C-terminus [10].
Table 3: Fragment vs. Full-Length Structural Attributes
Property | Amyloid Dan (1-34) | Full-Length Amyloid Dan |
---|---|---|
Core amyloid domain | Residues 5-32 | Residues 5-32 |
Non-core regions | None | Disordered C-terminus (35-89) |
β-sheet content (CD) | 65% ± 3% | 60% ± 2% (core) + 10% coil |
Fibril nucleation rate | 1.0 (reference) | 0.02 (50-fold slower) |
Zinc-induced polymorphism | Absent | Present (His/Asp metal binding) |
Protease-resistant core | 3.4 kDa (residues 5-32) | 3.4 kDa (residues 5-32) |
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